molecular formula C10H10F3NS B2409436 2-(4-(Trifluoromethyl)phenyl)thiazolidine CAS No. 937604-42-7

2-(4-(Trifluoromethyl)phenyl)thiazolidine

Cat. No.: B2409436
CAS No.: 937604-42-7
M. Wt: 233.25
InChI Key: YWKHWMITZAALJR-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)thiazolidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)thiazolidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thioamides under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazolane ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)thiazolidine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-[4-(Trifluoromethyl)phenyl]ethanol
  • 4-(Trifluoromethyl)phenol
  • 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl compounds

Comparison: 2-(4-(Trifluoromethyl)phenyl)thiazolidine is unique due to the presence of both the trifluoromethyl group and the thiazolane ring, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKHWMITZAALJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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